2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

Aldehyde dehydrogenase 3A1 inhibition Cancer metabolism Corneal crystallin modulation

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a precision fluorinated biaryl aldehyde validated as a dual ALDH3A1/MAO-B inhibitor (IC50: 2.1 μM/1.9 μM). The 4-methoxyphenyl at C5 imparts distinct electronic character irreplicable by unsubstituted or 3-methoxy analogs—substitution directly proven to alter ALDH3A1 IC50 up to 4-fold within US9328112 series. Procure this exact substitution pattern to ensure assay reproducibility in cancer metabolism, corneal crystallin, or Parkinson's programs. Suitable as SAR benchmark, calibration standard, or versatile intermediate for reductive amination and hydrazone library synthesis.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
Cat. No. B7860225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4-methoxyphenyl)benzaldehyde
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
InChIInChI=1S/C14H11FO2/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-9H,1H3
InChIKeyCETCVFVBSBECRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(4-methoxyphenyl)benzaldehyde: Biaryl Aldehyde Building Block with Documented ALDH3A1 and MAO-B Inhibitory Activity


2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a fluorinated biaryl aldehyde characterized by a 2-fluoro substituent on the benzaldehyde ring and a 4-methoxyphenyl group at the 5-position [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and has documented biological activity as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.1 μM [2] and human monoamine oxidase B (MAO-B) with an IC50 of 1.9 μM [3]. The compound appears in patent literature, including US9328112 [2], indicating its relevance in pharmaceutical development programs.

Why 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Cannot Be Replaced by Unsubstituted or Isomeric Biaryl Aldehyde Analogs


Generic substitution of 2-fluoro-5-(4-methoxyphenyl)benzaldehyde with closely related biaryl aldehydes—such as 2-fluoro-5-phenylbenzaldehyde (lacking the methoxy group) or regioisomeric 2-fluoro-5-(3-methoxyphenyl)benzaldehyde —is scientifically unjustified due to the profound impact of substitution patterns on electronic distribution, target binding, and synthetic utility. In ALDH3A1 inhibition, the presence and position of the methoxy substituent alters IC50 values by up to 4-fold among structurally analogous compounds within the same patent series [1]. The 4-methoxyphenyl motif at the 5-position provides distinct electron-donating character that cannot be replicated by unsubstituted phenyl or 3-methoxyphenyl analogs, affecting both the aldehyde group's reactivity in condensation reactions and the compound's interaction with biological targets. Procurement decisions that overlook these substitution-specific differences risk experimental irreproducibility and compromised lead optimization outcomes.

Quantitative Comparative Evidence: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde vs. Structural Analogs


ALDH3A1 Inhibitory Activity: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Exhibits 2-Fold Higher Potency than Non-Methoxylated Analog in Identical Assay Conditions

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde demonstrates an IC50 of 2.1 μM against human ALDH3A1-mediated benzaldehyde oxidation [1]. In contrast, a structurally related analog from the same patent series (US9328112, B27) lacking the 4-methoxyphenyl substitution pattern exhibits an IC50 of 4.2 μM under identical assay conditions [2]. This represents a 2-fold improvement in inhibitory potency attributable to the presence and position of the 4-methoxyphenyl group at the 5-position of the benzaldehyde core.

Aldehyde dehydrogenase 3A1 inhibition Cancer metabolism Corneal crystallin modulation

MAO-B Inhibition: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Demonstrates Measurable Activity Against Human MAO-B at Micromolar Concentration

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde inhibits human recombinant MAO-B with an IC50 of 1.9 μM (1.90E+3 nM) as measured by hydrogen peroxide production using 5-phenylacetaldehyde substrate [1]. This activity profile distinguishes the compound from simple benzaldehyde derivatives that typically exhibit weak or negligible MAO-B inhibition at comparable concentrations. The biaryl architecture with fluorine substitution contributes to target engagement, though selectivity data versus MAO-A are not currently available in the public domain for this specific compound.

Monoamine oxidase B inhibition Neurodegenerative disease research Parkinson's disease models

Structural Differentiation: 4-Methoxyphenyl Substitution Confers Distinct Electronic Properties Not Achievable with Unsubstituted Phenyl or 3-Methoxyphenyl Regioisomers

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde (C14H11FO2, molecular weight 230.23) contains a para-methoxyphenyl substituent that imparts unique electron-donating character to the biaryl system [1]. This structural feature differentiates it from 2-fluoro-5-phenylbenzaldehyde (C13H9FO, molecular weight 200.21) and the regioisomeric 2-fluoro-5-(3-methoxyphenyl)benzaldehyde . The para-methoxy substitution influences both the reactivity of the aldehyde group toward nucleophilic addition and the compound's behavior in cross-coupling reactions as a potential substrate for further functionalization.

Biaryl aldehyde synthesis Electronic modulation Suzuki-Miyaura coupling precursors

Patent Series Internal Comparison: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Occupies Intermediate Potency Position Within US9328112 ALDH3A1 Inhibitor Series

Within the US9328112 patent series targeting ALDH3A1, 2-fluoro-5-(4-methoxyphenyl)benzaldehyde (designated A24) exhibits an IC50 of 2.1 μM, positioning it between the more potent analog B37 (IC50 = 1.0 μM) [1] and the less potent analog B27 (IC50 = 4.2 μM) [2]. An additional analog A64 demonstrates an IC50 of 0.9 μM [3]. This internal SAR gradient demonstrates that the 4-methoxyphenyl substitution confers measurable activity, though not maximal potency within the series, making the compound suitable as a reference benchmark or intermediate-potency control in ALDH3A1 studies.

ALDH3A1 inhibitor optimization Structure-activity relationship Patent US9328112

Prioritized Research Applications for 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Based on Quantified Evidence


ALDH3A1 Inhibitor Screening and SAR Studies (Oncology and Corneal Biology)

Based on documented IC50 values of 2.1 μM against human ALDH3A1 [1], this compound is suitable as a reference inhibitor or starting scaffold in cancer metabolism research and corneal crystallin studies. The availability of comparative data from the same patent series (US9328112) enables its use as an intermediate-potency benchmark for SAR optimization [2]. ALDH3A1 is implicated in chemotherapy resistance and corneal epithelial protection, making this compound relevant for oncology and ophthalmology research programs requiring validated ALDH3A1 modulation.

MAO-B Targeted Probe Development for Neurodegenerative Disease Models

The compound exhibits MAO-B inhibition with an IC50 of 1.9 μM [1], supporting its application as a chemical probe or lead-like scaffold for Parkinson's disease and other neurodegenerative disorder research. The biaryl aldehyde architecture with fluorine substitution provides a synthetically tractable starting point for further optimization toward improved MAO-B potency and selectivity.

Biaryl Aldehyde Building Block for Medicinal Chemistry Diversification

The presence of both an electrophilic aldehyde group and a 4-methoxyphenyl-substituted biaryl core makes this compound a versatile intermediate for reductive amination, Grignard additions, and hydrazone formation [1]. The para-methoxy substitution pattern provides distinct electronic properties that differentiate it from unsubstituted phenyl analogs [2], enabling the construction of structurally diverse compound libraries with defined substitution patterns.

ALDH3A1 Calibration Standard in High-Throughput Screening Assays

Given its intermediate potency (IC50 = 2.1 μM) within the US9328112 series [1] and consistent performance in spectrophotometric benzaldehyde oxidation assays [2], this compound can serve as a calibration standard or positive control in ALDH3A1 high-throughput screening campaigns. Its activity level is sufficient for signal generation without saturating assay windows, making it suitable for assay validation and inter-plate normalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.